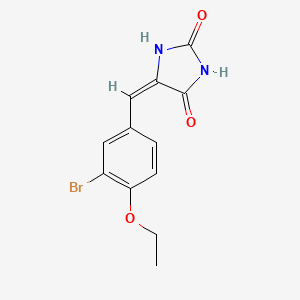

(5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione

説明

(5E)-5-(3-ブロモ-4-エトキシベンジリデン)イミダゾリジン-2,4-ジオンは、イミダゾリジン-2,4-ジオン類に属する合成有機化合物です。

特性

分子式 |

C12H11BrN2O3 |

|---|---|

分子量 |

311.13 g/mol |

IUPAC名 |

(5E)-5-[(3-bromo-4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C12H11BrN2O3/c1-2-18-10-4-3-7(5-8(10)13)6-9-11(16)15-12(17)14-9/h3-6H,2H2,1H3,(H2,14,15,16,17)/b9-6+ |

InChIキー |

GDTOOHALXNWXMD-RMKNXTFCSA-N |

異性体SMILES |

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br |

正規SMILES |

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

(5E)-5-(3-ブロモ-4-エトキシベンジリデン)イミダゾリジン-2,4-ジオンは、以下を含むさまざまな種類の化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。

置換: ベンジリデン部分の臭素原子は、求核置換反応によって他の官能基に置き換えることができます。

一般的な試薬と条件

酸化: 水性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: ハロゲン交換のためにアセトン中のヨウ化ナトリウム。

生成される主な生成物

酸化: カルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: ヨウ素化またはその他の置換された誘導体の生成。

科学研究への応用

化学

化学において、(5E)-5-(3-ブロモ-4-エトキシベンジリデン)イミダゾリジン-2,4-ジオンは、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能基化が可能になり、有機合成において貴重な存在となっています。

生物学

生物学研究において、この化合物は、潜在的な薬理活性について調査される可能性があります。イミダゾリジン-2,4-ジオン誘導体は、抗菌、抗真菌、抗がん活性を示すことが知られており、創薬と開発において注目されています。

医学

医学において、イミダゾリジン-2,4-ジオンの誘導体は、潜在的な治療効果について研究されてきました。それらは、酵素阻害剤、受容体モジュレーター、またはその他の生物活性剤として作用する可能性があります。

産業

産業用途において、(5E)-5-(3-ブロモ-4-エトキシベンジリデン)イミダゾリジン-2,4-ジオンは、そのユニークな化学的性質により、ポリマーやコーティングなどの新しい材料の開発に使用できます。

化学反応の分析

Types of Reactions

(5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of iodinated or other substituted derivatives.

科学的研究の応用

Chemistry

In chemistry, (5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential pharmacological activities. Imidazolidine-2,4-dione derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties, making them of interest in drug discovery and development.

Medicine

In medicine, derivatives of imidazolidine-2,4-dione have been studied for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

In industrial applications, (5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

類似の化合物との比較

類似の化合物

- (5E)-5-(4-クロロベンジリデン)イミダゾリジン-2,4-ジオン

- (5E)-5-(4-メトキシベンジリデン)イミダゾリジン-2,4-ジオン

- (5E)-5-(4-ニトロベンジリデン)イミダゾリジン-2,4-ジオン

独自性

(5E)-5-(3-ブロモ-4-エトキシベンジリデン)イミダゾリジン-2,4-ジオンは、ベンジリデン部分に臭素基とエトキシ基の両方が存在するという点でユニークです。これらの置換基の組み合わせは、その反応性、生物活性、物理的性質に影響を与える可能性があり、他の類似の化合物とは区別されます。

類似化合物との比較

Similar Compounds

- (5E)-5-(4-chlorobenzylidene)imidazolidine-2,4-dione

- (5E)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione

- (5E)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione

Uniqueness

(5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione is unique due to the presence of both bromine and ethoxy groups on the benzylidene moiety. This combination of substituents can influence its reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。